![molecular formula C17H25NO2 B13793779 Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester CAS No. 67801-42-7](/img/structure/B13793779.png)
Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISONOMILAT 258 E typically involves a condensation reaction between aldehydes and primary amines . This reaction is carried out under heating conditions, often with the use of acid or base catalysts to facilitate the process . The reaction is reversible, and vacuum conditions are applied to separate water from the products, ensuring high yield .
Industrial Production Methods
In industrial settings, the production of ISONOMILAT 258 E follows similar synthetic routes but on a larger scale. The use of advanced equipment such as hotplate stirrers and gas chromatogram-mass spectrometers (GC-MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ISONOMILAT 258 E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ISONOMILAT 258 E has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of ISONOMILAT 258 E involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ISONOMILAT 258 E include:
- Verdantiol
- Jasmea
- Cyclantine
- Indolen
- Vertosine
- Agrea
- Decimea
- Nonimea
- Ocmea
- Amandolen
- Canthoxalia
- Acaciol
- Aurantiol
- Lyrame
Uniqueness
What sets ISONOMILAT 258 E apart from these similar compounds is its unique molecular structure and specific aromatic properties, making it highly valuable in the fragrance industry .
Properties
CAS No. |
67801-42-7 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
methyl 2-(3,5,5-trimethylhexylideneamino)benzoate |
InChI |
InChI=1S/C17H25NO2/c1-13(12-17(2,3)4)10-11-18-15-9-7-6-8-14(15)16(19)20-5/h6-9,11,13H,10,12H2,1-5H3 |
InChI Key |
GDZCMPXAZSTQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=NC1=CC=CC=C1C(=O)OC)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)

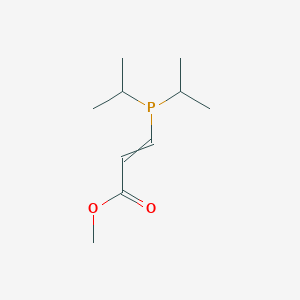
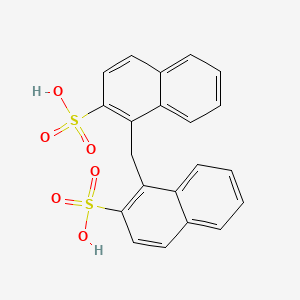
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
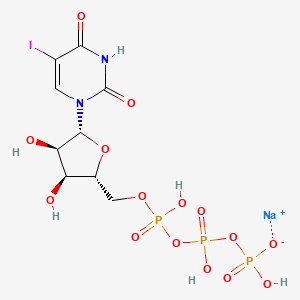
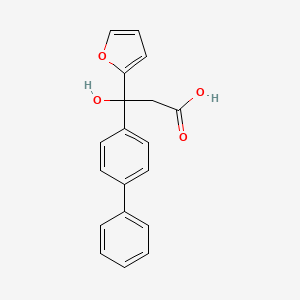
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
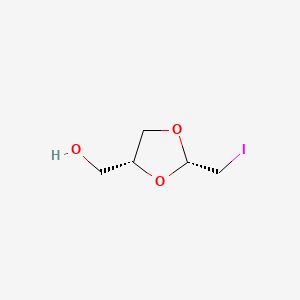
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
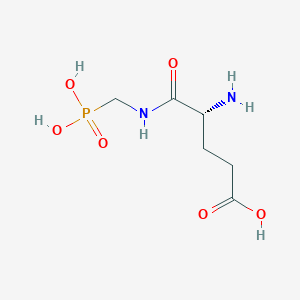

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)

